Methoxyacetaldehyde diethyl acetal
Overview
Description
Methoxyacetaldehyde diethyl acetal, also known as 1,1-diethoxy-2-methoxyethane, is an organic compound with the molecular formula C7H16O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two ethoxy groups and one methoxy group attached to an ethane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxyacetaldehyde diethyl acetal can be synthesized through the acetalization of methoxyacetaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
- Protonation of the carbonyl group of methoxyacetaldehyde.
- Nucleophilic attack by ethanol to form a hemiacetal intermediate.
- Further reaction with another molecule of ethanol to form the acetal, with the elimination of water .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of a continuous flow reactor to ensure efficient mixing and reaction control. The reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The use of a dehydrating agent, such as molecular sieves, helps to drive the reaction to completion by removing water from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Methoxyacetaldehyde diethyl acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to methoxyacetaldehyde and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) is commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under acidic or basic conditions.
Major Products
Hydrolysis: Methoxyacetaldehyde and ethanol.
Oxidation: Corresponding carboxylic acids or aldehydes.
Substitution: Various substituted acetals depending on the nucleophile used.
Scientific Research Applications
Methoxyacetaldehyde diethyl acetal has several applications in scientific research:
Chemistry: Used as a protecting group for aldehydes and ketones during multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methoxyacetaldehyde diethyl acetal involves the formation of a stable acetal structure, which protects the carbonyl group from nucleophilic attack. The acetal can be hydrolyzed under acidic conditions to regenerate the original carbonyl compound. This reversible protection-deprotection mechanism is widely used in organic synthesis to control the reactivity of carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
Methoxyacetaldehyde dimethyl acetal: Similar structure but with two methoxy groups instead of ethoxy groups.
Trimethyl orthoformate: Contains three methoxy groups attached to a central carbon atom.
Triethyl orthoformate: Contains three ethoxy groups attached to a central carbon atom.
Uniqueness
Methoxyacetaldehyde diethyl acetal is unique due to its specific combination of ethoxy and methoxy groups, which provides distinct reactivity and stability compared to other acetals. Its ability to act as a protecting group for carbonyl compounds makes it valuable in synthetic organic chemistry .
Properties
IUPAC Name |
1,1-diethoxy-2-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-4-9-7(6-8-3)10-5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYADPMXIILFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197454 | |
Record name | Methoxyacetaldehyde-diethylacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4819-75-4 | |
Record name | 1,1-Diethoxy-2-methoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4819-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxyacetaldehyde-diethylacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004819754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxyacetaldehyde-diethylacetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxyacetaldehyde-diethylacetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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